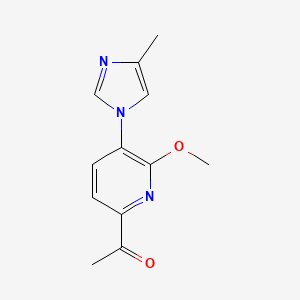

1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-6-15(7-13-8)11-5-4-10(9(2)16)14-12(11)17-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBCAAJYECWSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(N=C(C=C2)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the methoxy group is introduced via electrophilic aromatic substitution.

Introduction of the Imidazole Moiety: The imidazole ring is synthesized separately and then attached to the pyridine ring through a coupling reaction.

Final Assembly: The ethanone group is introduced through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions to completion.

Scientific Research Applications

The compound features a pyridine ring substituted with a methoxy group and an imidazole moiety, which contributes to its potential biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Medicinal Chemistry

1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Case Studies

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial properties, warranting further investigation into its efficacy against resistant strains.

Material Science

The unique properties of this compound make it suitable for applications in the development of novel materials.

Potential Uses

- Organic Electronics : Due to its electronic properties, this compound could be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

- Polymer Chemistry : Its ability to form stable complexes with metals suggests potential applications in creating advanced polymeric materials with enhanced properties.

Biological Research

The compound's interaction with biological systems makes it a valuable tool in biochemical research.

Applications

- Enzyme Inhibition Studies : The compound can be used to investigate its role as an inhibitor of specific enzymes related to metabolic pathways.

- Receptor Binding Studies : Its structural characteristics make it a candidate for studying binding affinities with various receptors, potentially leading to the discovery of new therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and imidazole groups play crucial roles in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- BPN-15606 demonstrates superior potency (IC₅₀ = 6.7 nM) compared to Compounds 2 and 3, likely due to optimized fluorine substitution on the phenethyl group enhancing blood-brain barrier penetration .

- The target compound itself lacks the pyridazine-amine and phenethyl moieties critical for GSM activity, highlighting its role as a precursor rather than an active drug .

Heterocyclic Derivatives with Imidazole/Pyridine Scaffolds

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile

- Structure : Replaces the acetyl group of the target compound with a nitrile (-CN) at position 2.

- Properties : Molecular weight = 256.26 g/mol (C₁₂H₁₀N₄O), reduced solubility due to polar nitrile group .

- Application : Used in kinase inhibitor research, diverging from the GSM focus of the target compound .

1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethan-1-one

- Structure : Phenyl ring replaces pyridine, with imidazole and acetyl groups at para positions.

- Properties : Molecular weight = 200.24 g/mol (C₁₂H₁₂N₂O), boiling point = 375°C, logP = 1.585 .

Brominated Derivatives

2-Bromo-1-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-ethanone ():

- Structure : Bromine replaces a hydrogen on the acetyl group.

- Application : Serves as an alkylating agent in further derivatization, such as coupling with amines to extend the pharmacophore .

Biological Activity

1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one, also known by its CAS number 1242313-72-9, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 1242313-72-9 |

| Purity | 98.01% (HPLC) |

| Appearance | Light yellow to yellow solid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor for certain kinases and enzymes involved in cancer progression.

Key Findings:

- Kinase Inhibition : The compound has shown promising results as a potential inhibitor of fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in tumor growth and metastasis. For instance, related compounds have demonstrated IC₅₀ values in the low nanomolar range for FGFR inhibition, suggesting that structural modifications can enhance potency .

- Anticancer Activity : In vitro studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth. For example, compounds with similar scaffolds have displayed IC₅₀ values ranging from 15 nM to over 600 nM against different cancer types .

- Neuroprotective Effects : Research has also pointed towards neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to modulate pathways associated with amyloid-beta production, which is implicated in Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the methoxy group and the imidazole moiety are critical for enhancing biological activity. Modifications at the pyridine ring can lead to variations in potency and selectivity against specific targets.

Notable SAR Insights:

- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.

- Imidazole Substitution : Contributes to the binding affinity towards target enzymes through hydrogen bonding interactions.

Case Study 1: Anticancer Activity

In a study evaluating a series of imidazole-containing derivatives, one compound similar to this compound was tested against A431 epidermoid carcinoma cells. The compound exhibited an IC₅₀ value of approximately 45 nM, demonstrating significant cytotoxicity compared to controls .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the potential of methoxypyridine derivatives in reducing amyloid-beta levels in vitro. The tested compound showed a reduction in Aβ42 production by approximately 30% at a concentration of 10 µM, indicating its potential role in Alzheimer's disease treatment strategies .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include:

- Substituent introduction : Methoxy and methylimidazole groups are introduced via nucleophilic substitution or cross-coupling reactions. For example, imidazole rings can be coupled to pyridine intermediates using palladium catalysts under inert atmospheres .

- Acetylation : A ketone group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Refluxing in ethanol with NaOH (2% w/v) for 10–12 hours is a common method for imidazole ring formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) confirms substituent positions and ring systems. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while imidazole protons appear as singlets near δ 7.5–8.0 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C13H14N3O2: 260.1035).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area under the curve) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Enzyme inhibition : Test against targets like 5-lipoxygenase (5-LO) or xanthine oxidase (XO), given structural similarities to known inhibitors. Use spectrophotometric assays (e.g., 5-LO inhibition via LTBA formation at 234 nm) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at concentrations ≤100 μM to evaluate safety margins .

Advanced Research Questions

Q. How do substituent variations (e.g., methylimidazole vs. fluoro-phenyl) impact biological activity and selectivity?

- Structure-Activity Relationship (SAR) : Replace the 4-methyl group on the imidazole with electron-withdrawing groups (e.g., -F) to enhance binding to hydrophobic enzyme pockets. For example, fluorinated analogues show 10–20% higher 5-LO inhibition .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses with targets like 5-LO. Adjust substituents to optimize π-π stacking or hydrogen bonding with catalytic residues .

Q. What mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For 5-LO, pre-incubate the compound with enzyme and substrate (arachidonic acid) to measure KM and Vmax shifts .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to confirm direct target engagement .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction : Use QikProp to estimate logP (target: 2–3), aqueous solubility (>50 μM), and CYP450 inhibition risks. Methylimidazole derivatives often show improved metabolic stability over benzimidazoles .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability in target binding pockets .

Q. What strategies mitigate instability under physiological conditions (e.g., pH, temperature)?

- pH stability : Perform accelerated degradation studies (pH 1–9 buffers, 37°C). Imidazole derivatives are prone to hydrolysis at pH <3; buffered formulations (pH 6–7) enhance shelf life .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C for crystalline forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.